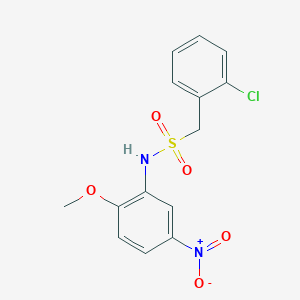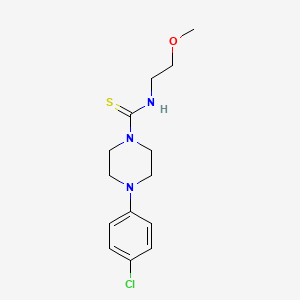
N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide
Overview
Description
N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide, also known as BTF, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTF is a synthetic molecule that belongs to the class of amide derivatives and has a molecular weight of 407.3 g/mol.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide has also been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide has also been found to inhibit the growth of fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. In vivo studies have shown that N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide has a low toxicity profile and is well-tolerated by animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide is its versatility in various applications. N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide has shown potential in medicinal chemistry, material science, and catalysis, making it a valuable tool for researchers in these fields. Another advantage of N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide is its low toxicity profile, which makes it a safer alternative to other chemical compounds. However, one of the limitations of N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide is its complex synthesis method, which can be time-consuming and challenging to reproduce.
Future Directions
There are several future directions for the research and development of N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the exploration of the potential applications of N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide in other fields such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide and its potential use in the treatment of various diseases.
Scientific Research Applications
N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide has shown potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide has been found to exhibit anticancer, antifungal, and antibacterial activities. N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In material science, N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide has been used as a building block for the synthesis of metal-organic frameworks and coordination polymers. In catalysis, N-(2-bromo-4,6-difluorophenyl)-N'-(2-thienylmethyl)ethanediamide has been found to exhibit efficient catalytic activity in the synthesis of various organic compounds.
properties
IUPAC Name |
N'-(2-bromo-4,6-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2N2O2S/c14-9-4-7(15)5-10(16)11(9)18-13(20)12(19)17-6-8-2-1-3-21-8/h1-5H,6H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEZOMRLZBSZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2,3-dimethoxyphenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4386480.png)
![2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B4386501.png)
![3-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4386509.png)
![N-{[(2-chlorobenzyl)amino]carbonyl}benzamide](/img/structure/B4386511.png)
![2-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4386518.png)


![[3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B4386524.png)
![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4386531.png)
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4386537.png)
![ethyl 1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4386551.png)

